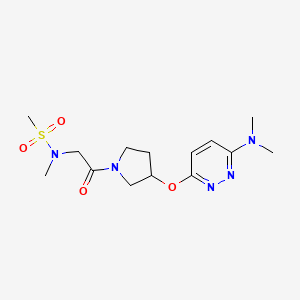
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex sulfonamides and related compounds often involves innovative strategies to construct their intricate molecular frameworks. For instance, the rearrangement of threonine and serine-based N-sulfonamides under specific conditions yields chiral pyrrolidin-3-ones, showcasing the potential pathways that might be relevant for synthesizing similar compounds (Králová et al., 2019). Additionally, metal-free oxidative cyclization techniques have been demonstrated to provide access to functionalized pyrrolidone skeletons, which could be applicable in the synthesis of complex sulfonamides (Prabagar et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamides and related compounds can be elucidated using various spectroscopic and crystallographic techniques. Research on similar compounds, such as the study of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl-2]imidazo[1,2-a]pyridine, reveals intricate details about their molecular frameworks through X-ray crystallography (Guseinov et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides can lead to a variety of products depending on the reactants and conditions used. For example, the transformation of the pyrido[1,2-a]pyrazine ring system into different heterocyclic compounds demonstrates the reactivity of such frameworks under specific conditions (Kolar et al., 1996). Furthermore, studies on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlight the antioxidant properties of certain sulfonamide derivatives (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their practical application and can be significantly influenced by their molecular structure. The solvate formation of sulfamethazine with pyridine and 3-methylpyridine, for instance, demonstrates how solvent molecules can impact the crystalline structure and stability of sulfonamides (Patel & Purohit, 2017).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and potential for forming derivatives, are of significant interest. Research into the synthesis of novel electron acceptors and their charge-transfer complexes highlights the utility of sulfonamide derivatives in materials science and electronics (Iwatsuki et al., 1993).
Aplicaciones Científicas De Investigación
Transformations of Heterocyclic Compounds
Kolar et al. (1996) discussed transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into various heterocyclic compounds, highlighting the synthetic versatility of such structures in producing new chemical entities with potential biological activities (Kolar, Tiŝler, & Pizzioli, 1996).
Synthesis and Antibacterial Evaluation
Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. This research underscores the potential medical applications of compounds with similar chemical frameworks (Azab, Youssef, & El-Bordany, 2013).
Novel Anticancer Agents
Redda et al. (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, illustrating the ongoing exploration of such compounds in developing new treatments for cancer (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Theoretical and Experimental Studies
Fahim and Ismael (2021) conducted theoretical investigations and molecular docking studies on antimalarial sulfonamides, potentially applicable to COVID-19 drugs. This exemplifies the broader applicability of sulfonamido compounds in addressing global health challenges (Fahim & Ismael, 2021).
Mecanismo De Acción
Target of Action
It is known that pyridazin-3 (2h)-one derivatives, which are structurally similar to this compound, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Mode of Action
Pyridazin-3 (2h)-one derivatives are known for their diverse pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Biochemical Pathways
Pyridazin-3 (2h)-one derivatives are known to interact with a wide range of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Pyridazin-3 (2h)-one derivatives are known for their diverse pharmacological properties , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4S/c1-17(2)12-5-6-13(16-15-12)23-11-7-8-19(9-11)14(20)10-18(3)24(4,21)22/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNFNQNSROFNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

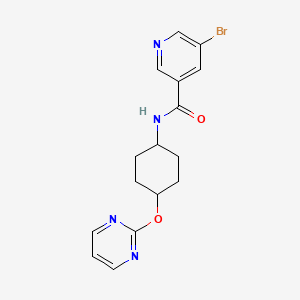
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
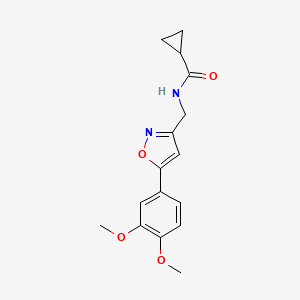
![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)
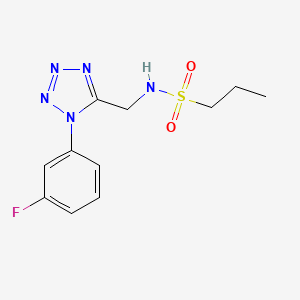
![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
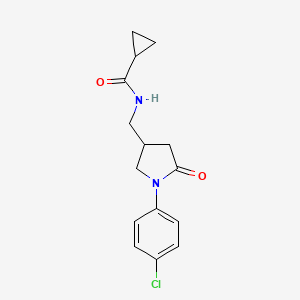
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)